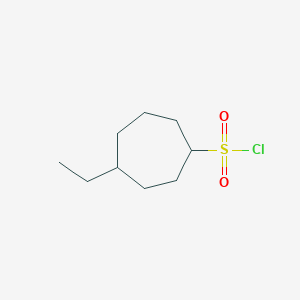

4-Ethylcycloheptane-1-sulfonyl chloride

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17ClO2S |

|---|---|

Molecular Weight |

224.75 g/mol |

IUPAC Name |

4-ethylcycloheptane-1-sulfonyl chloride |

InChI |

InChI=1S/C9H17ClO2S/c1-2-8-4-3-5-9(7-6-8)13(10,11)12/h8-9H,2-7H2,1H3 |

InChI Key |

LROSRFVXVTXRNJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCC(CC1)S(=O)(=O)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 4 Ethylcycloheptane 1 Sulfonyl Chloride

Electrophilic Characteristics of the Sulfonyl Chloride Moiety

The sulfonyl chloride group (–SO₂Cl) is a powerful electrophilic functional group, a characteristic that dictates the reactivity of 4-Ethylcycloheptane-1-sulfonyl chloride. The sulfur atom at the center of this moiety is in a high oxidation state (+6) and is double-bonded to two highly electronegative oxygen atoms and single-bonded to an electronegative chlorine atom. This arrangement leads to a significant withdrawal of electron density from the sulfur atom, rendering it highly electron-deficient and thus a strong electrophile.

The combination of the inductive effects of the oxygen and chlorine atoms makes the sulfur atom in the sulfonyl chloride group highly susceptible to nucleophilic attack. This pronounced electrophilicity is the driving force for the various reactions that this compound undergoes. Furthermore, the chloride ion (Cl⁻) is an excellent leaving group, which facilitates nucleophilic substitution reactions at the sulfur center. The sulfonyl chloride group's reactivity is crucial for its role in organic synthesis, where it serves as a key intermediate for introducing the 4-ethylcycloheptylsulfonyl moiety into other molecules.

Cross-Coupling Reactions of Sulfonyl Chlorides

The sulfonyl chloride functional group is a versatile electrophilic partner in a variety of cross-coupling reactions. As inexpensive, readily available, and easily handled reagents, they have found widespread application in the formation of carbon-carbon and carbon-sulfur bonds. cell.comcell.com Alkanesulfonyl chlorides, such as this compound, can serve as precursors to alkyl radicals or as electrophiles in reactions that facilitate the construction of complex molecular architectures.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has significantly expanded the utility of sulfonyl chlorides in organic synthesis. researchgate.net Catalysts based on palladium, nickel, iron, and copper enable cross-coupling reactions with various nucleophilic partners, often proceeding through a desulfinative pathway where sulfur dioxide is extruded. cell.comsemanticscholar.orgresearchgate.net

Palladium complexes, for instance, are known to catalyze the desulfinylative Negishi cross-coupling of aryl sulfonyl chlorides with organozinc compounds. thieme-connect.com This reaction proceeds via an unusual insertion of the palladium catalyst into the S–Cl bond. thieme-connect.com While alkanesulfonyl chlorides can be less suitable for some palladium-catalyzed C-C couplings due to competing β-hydride elimination, iron catalysts have been shown to be effective. researchgate.net Iron-catalyzed desulfinylative cross-coupling reactions between alkanesulfonyl chlorides and Grignard reagents proceed smoothly without the need for expensive ligands, providing a direct method for C-C bond formation. researchgate.netcore.ac.uk

Copper and nickel-based systems are also employed, particularly in the formation of C-N and C-S bonds. cell.comresearchgate.net For example, nickel catalysis can be used for the sulfonylation of aryl bromides, and copper catalysts are effective for the N-arylation of sulfonamides. researchgate.netresearchgate.net

Table 1: Examples of Transition Metal-Catalyzed Coupling Reactions with Sulfonyl Chlorides

| Catalyst System | Coupling Partner | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Ligand | Organozinc Reagents | Negishi Coupling (Desulfinylative) | Alkyl-Aryl, Alkyl-Alkenyl | thieme-connect.com |

| Fe(acac)₃ | Grignard Reagents | C-C Cross-Coupling (Desulfinylative) | Alkyl-Aryl, Alkyl-Alkyl | researchgate.netcore.ac.uk |

| Nickel Catalyst | Arylboronic Acids | Thiocarbonylation | Thioesters | semanticscholar.org |

| Copper(I) Catalyst | 8-Aminoquinoline Amides | Sulfonylation | N-Aryl Sulfonamides | semanticscholar.org |

Desulfitative Coupling Processes

Desulfitative coupling is a powerful strategy that utilizes sulfonyl chlorides as coupling partners through the extrusion of sulfur dioxide (SO₂). chemrevlett.com This approach allows the sulfonyl chloride to act as a source of an aryl or alkyl group for C-H functionalization or cross-coupling reactions. chemrevlett.comchemrevlett.com The C–S bond in sulfonyl chlorides can be activated by transition-metal catalysts, leading to the elimination of SO₂ and the formation of a metal-organyl species that can engage in further reactions. cell.com

Palladium-catalyzed desulfitative direct arylation has been extensively studied for the C-H functionalization of (hetero)arenes using aryl sulfonyl chlorides. chemrevlett.comchemrevlett.com The proposed mechanism often involves the oxidative addition of the palladium catalyst into the S-Cl bond, followed by SO₂ extrusion to form an arylpalladium intermediate. This intermediate then reacts with a C-H bond of the coupling partner. chemrevlett.com While less common for alkanesulfonyl chlorides in C-H arylation, the principle remains relevant for other cross-coupling reactions.

Iron catalysis has also emerged as a cost-effective and environmentally benign alternative for desulfinylative C-C cross-coupling reactions, particularly for alkanesulfonyl chlorides which can be prone to side reactions under palladium catalysis. researchgate.netcore.ac.uk

Table 2: Overview of Desulfitative Coupling Processes

| Catalyst | Substrate Type | Reaction | Key Feature | Reference |

|---|---|---|---|---|

| Palladium | (Hetero)arenes | Direct C-H Arylation | Forms bi(hetero)aryl motifs | chemrevlett.comchemrevlett.com |

| Iron | Grignard Reagents | C-C Cross-Coupling | Effective for alkanesulfonyl chlorides | researchgate.netcore.ac.uk |

| Ruthenium | Heteroaromatic Compounds | Regioselective Perfluoroalkylation | Utilizes perfluoroalkanesulfonyl chlorides | chemrevlett.com |

Reductive Coupling for Thioether Synthesis

Sulfonyl chlorides are valuable precursors for the synthesis of thioethers (sulfides) through reductive coupling reactions. semanticscholar.org These transformations typically involve the reduction of the sulfonyl chloride to a thiol or thiolate equivalent, which then couples with an electrophile. Alternatively, two sulfonyl chloride molecules can be coupled reductively.

A palladium-catalyzed reductive coupling of aryl sulfonyl chlorides has been developed to form thioethers, a process that involves the extrusion of sulfur dioxide. semanticscholar.org In this method, a ligand such as Xantphos can act as both a reductant, reducing the sulfonyl radical to a thio radical, and a ligand to promote the coupling. semanticscholar.org

More recently, nickel catalysis has been employed for the desulfonative cross-coupling of two different types of sulfonyl chlorides to produce asymmetric thioethers. cell.comcell.com In this approach, one sulfonyl chloride (e.g., a benzylsulfonyl chloride) acts as the electrophile, while another (e.g., an arylsulfonyl chloride) serves as the sulfur precursor. cell.comcell.com This method addresses a significant challenge in organic synthesis by using readily available sulfonyl chlorides as both the electrophile and the sulfur source. cell.comcell.com Reducing agents such as manganese or zinc are often required to facilitate the catalytic cycle. cell.com

Table 3: Catalytic Systems for Reductive Thioether Synthesis

| Catalyst System | Reactants | Product | Key Characteristic | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Xantphos | Aryl Sulfonyl Chlorides | Symmetrical Thioethers | SO₂ extrusion, ligand acts as reductant | semanticscholar.org |

| Nickel Catalyst / Mn | Benzylsulfonyl Chlorides + Arylsulfonyl Chlorides | Asymmetric Thioethers | Cross-coupling of two different sulfonyl chlorides | cell.comcell.com |

| MoCl₅ / NaI or Zn | Sulfonyl Chlorides | Disulfides | Reductive coupling to form S-S bonds | tandfonline.com |

Addition Reactions to Unsaturated Systems

Sulfonyl chlorides can add across carbon-carbon multiple bonds in alkenes and alkynes, providing a powerful method for the synthesis of highly functionalized organosulfur compounds. These reactions can proceed through ionic or radical pathways, leading to a variety of products including β-chlorosulfones and vinyl sulfones. rsc.org

Reactions with Alkenes and Alkynes (e.g., Annulations, Chlorosulfonylation, Sulfenylation)

The addition of sulfonyl chlorides to unsaturated C-C bonds is a well-established transformation. Chlorosulfonylation involves the formal addition of the sulfonyl group (-SO₂) and a chlorine atom across the double or triple bond. These reactions are often initiated by transition metals, such as iron or copper, or by radical initiators. rsc.org The reaction of a sulfonyl chloride with an alkyne, for example, can yield (E)- or (Z)-β-chlorovinyl sulfones, with the stereoselectivity being highly dependent on the catalytic system used. rsc.org

Radical-mediated additions are also common. A sulfonyl radical, generated from the sulfonyl chloride, can add to an alkene or alkyne to form a vinyl radical intermediate. rsc.orgnih.gov This intermediate can then be trapped, for instance by a chlorine atom from the starting sulfonyl chloride or another chlorine source. rsc.org Visible-light-induced protocols have been developed for the iodosulfonylation of alkenes and alkynes in water, representing a green and efficient synthetic strategy. rsc.org These reactions often proceed via the formation of an electron-donor-acceptor (EDA) complex. rsc.org

While sulfenylation and annulation reactions are also known for sulfonyl chlorides, they are part of a broader reactivity profile that includes sulfonylation and arylation, depending on the reaction conditions and the nature of the substrate.

Table 4: Addition Reactions of Sulfonyl Chlorides with Alkenes and Alkynes

| Reaction Type | Unsaturated System | Initiator/Catalyst | Product | Reference |

|---|---|---|---|---|

| Chlorosulfonylation | Alkynes | Iron(II) Catalyst | (E)-β-Chlorovinyl Sulfones | rsc.org |

| Chlorosulfonylation | Alkynes | Air (Oxidant) | (Z)-β-Chlorovinyl Sulfones | rsc.org |

| Iodosulfonylation | Alkenes/Alkynes | Visible Light / NaI | β-Iodo-substituted Sulfones | rsc.org |

| Radical Addition/Trapping | Alkynes | CF₃ Radical Source | Tetra-substituted Alkenylsulfonates | nih.gov |

Reactions with (Hetero)aromatic Compounds

Sulfonyl chlorides can react with aromatic and heteroaromatic compounds to form sulfones or to achieve C-H functionalization. The classical method for forming aryl sulfones is the Friedel-Crafts reaction, which involves the electrophilic aromatic substitution of an arene with a sulfonyl chloride in the presence of a Lewis acid catalyst.

More modern approaches focus on direct C-H functionalization, which avoids the need for pre-functionalized arenes. chemrevlett.com As discussed in the desulfitative coupling section (3.3.2), sulfonyl chlorides can serve as arylating or alkylating agents for (hetero)arenes via transition-metal-catalyzed C-H activation. chemrevlett.comchemrevlett.com

Furthermore, direct sulfonamidation of aromatic C-H bonds can be achieved using sulfonyl azides, which can be derived from sulfonyl chlorides. nih.gov This transformation is often catalyzed by rhodium, ruthenium, or iridium complexes and provides a greener route to N-aryl sulfonamides compared to the traditional condensation of an aromatic amine with a sulfonyl chloride. nih.govcbijournal.com Organozinc reagents derived from heterocycles can also be coupled with specific chlorosulfate reagents to generate heteroaryl sulfonyl chlorides in situ, which are then trapped with amines to form heteroaryl sulfonamides. nih.govacs.org This method is particularly useful for electron-deficient heterocycles whose corresponding sulfonyl chlorides are often thermally unstable. nih.gov

Lack of Specific Research Data for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable absence of specific research findings and detailed mechanistic studies for the chemical compound This compound within the scope of the requested article outline. While the general reactivity of the sulfonyl chloride functional group is well-documented, specific experimental data, including reaction conditions, yields, and kinetic profiles for this compound in the specified reactions, are not available in the public domain.

The requested sections and subsections require in-depth information that is specific to the title compound:

Elucidation of Reaction Mechanisms and Kinetic Profiles:Detailed mechanistic investigations, including kinetic studies to determine reaction rates and activation parameters, are fundamental to understanding the reactivity of a compound. Such studies for this compound have not been reported.

Due to the lack of specific data for this compound, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline without resorting to speculation. The generation of data tables and detailed research findings as requested is therefore unachievable.

Stereochemical Aspects of 4 Ethylcycloheptane 1 Sulfonyl Chloride Chemistry

Enantioselective and Diastereoselective Synthesis of the Cycloheptane (B1346806) Core

The construction of the substituted cycloheptane ring, the core of 4-Ethylcycloheptane-1-sulfonyl chloride, with defined stereochemistry is a significant synthetic challenge. Enantioselective and diastereoselective methods are essential to control the relative and absolute configurations of the substituents.

Methodologies for the stereoselective synthesis of cycloheptane derivatives often involve cascade reactions or stereocontrolled ring expansions. For instance, a common strategy is the cascade inter-intramolecular double Michael addition, which can be used to construct highly functionalized seven-membered rings with a high degree of diastereoselectivity. beilstein-journals.orgnih.gov While specific examples for 4-ethylcycloheptane are not prevalent, the principles of established syntheses for similar cyclic systems can be applied.

Another powerful approach involves the stereospecific Cope rearrangement of cis-divinylcyclopropane intermediates. This method allows for the creation of cycloheptane derivatives with high stereocontrol, where the stereochemistry of the starting diketone dictates that of the final product. organic-chemistry.org The synthesis could proceed through an intermediate like a 4-ethylcycloheptanone, which can then be converted to the target sulfonyl chloride.

The synthesis of the sulfonyl chloride moiety itself is typically achieved through oxidative chlorination of a corresponding thiol or a related sulfur-containing precursor. nih.govorganic-chemistry.org A common method involves the reaction of a sulfonic acid with a chlorinating agent like thionyl chloride or 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC). lookchem.com

Table 1: Comparison of Stereoselective Synthesis Strategies for Cycloheptane Cores

| Synthetic Strategy | Key Transformation | Stereocontrol | Advantages | Disadvantages |

|---|---|---|---|---|

| Cascade Michael Addition | Inter/Intramolecular Conjugate Addition | High Diastereoselectivity | check_circle Atom economy, builds complexity quickly. beilstein-journals.orgnih.gov | cancel Substrate scope can be limited. |

| Cope Rearrangement | organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement | High Stereospecificity | check_circle Predictable stereochemical outcome based on starting material. organic-chemistry.org | cancel Requires synthesis of specific divinylcyclopropane precursors. |

| Ring Expansion | e.g., Tiffeneau-Demjanov | Variable Diastereoselectivity | check_circle Access from smaller, more readily available rings. | cancel Potential for regiochemical and stereochemical mixtures. |

Chirality Transfer and Retention/Inversion of Configuration in Reactions Involving the Sulfonyl Chloride

Reactions at the sulfonyl chloride group are pivotal for the further functionalization of the molecule. The stereochemical outcome of nucleophilic substitution at the sulfur center is highly dependent on the reaction mechanism. nih.gov

Generally, bimolecular nucleophilic substitution reactions (SN2) at a tetrahedral sulfur atom, like that in a sulfonyl chloride, proceed with inversion of configuration. nih.govnih.gov This occurs as the nucleophile attacks the sulfur atom from the side opposite to the leaving group (chloride), leading to a Walden inversion-like process at the sulfur center.

However, the stereochemical course can be altered. For example, reactions of alcohols with thionyl chloride (SOCl₂) can proceed with retention of configuration through an SNi (internal nucleophilic substitution) mechanism. masterorganicchemistry.com In this pathway, an intermediate alkyl chlorosulfite is formed, which then collapses with the chlorine being delivered to the same face from which the SO₂ group departs. The addition of a nucleophilic base like pyridine (B92270) can intercept this intermediate, forcing an SN2 mechanism and resulting in inversion of configuration. masterorganicchemistry.com

While the carbon of the ethyl group and the carbon bearing the sulfonyl chloride are chiral centers in the ring, the reaction of the sulfonyl chloride moiety itself does not directly involve breaking bonds at these carbon centers. Therefore, their configuration is maintained during substitutions at the sulfur atom. youtube.comyoutube.com The key stereochemical event is the potential for inversion or retention at the sulfur atom if it were to become a stereocenter, for example, in the synthesis of a sulfonate ester from a chiral alcohol.

Table 2: Stereochemical Outcomes in Nucleophilic Substitution at Sulfur

| Reaction Mechanism | Key Intermediate/Transition State | Typical Stereochemical Outcome at Sulfur | Conditions |

|---|---|---|---|

| SN2-S | Trigonal bipyramidal transition state | Inversion of configuration nih.gov | Strong nucleophile, non-coordinating solvent. |

| Addition-Elimination (A-E) | Trigonal bipyramidal intermediate (sulfurane) | Retention or Inversion (depends on intermediate lifetime and pseudorotation) nih.gov | Common for more stable hypervalent intermediates. |

| SNi (on related alkyl chlorosulfites) | Intimate ion pair | Retention of configuration masterorganicchemistry.com | Reaction with SOCl₂ in the absence of a base. |

Conformational Analysis of the Ethylcycloheptane Ring and its Influence on Reactivity and Selectivity

Unlike the well-defined chair conformation of cyclohexane (B81311), the cycloheptane ring is highly flexible and exists as a dynamic equilibrium of several low-energy conformations, primarily in the twist-chair (TC) and twist-boat (TB) families. researchgate.netlibretexts.org The energy barrier for pseudorotation between these conformers is relatively low. researchgate.net For cycloheptane itself, the twist-chair is generally considered the most stable conformation. researchgate.net

The introduction of substituents, such as the ethyl group at the 4-position and the sulfonyl chloride group at the 1-position, significantly influences the conformational landscape. The substituents will preferentially occupy positions that minimize steric interactions, such as 1,3-diaxial-like and 1,4-transannular interactions. libretexts.org

The conformational preference of the ring has a profound impact on the molecule's reactivity and selectivity. The spatial orientation of the substituents in the dominant conformer will dictate their accessibility to reagents. For example, a reaction at a specific position on the ring may be favored if that position is sterically unhindered in the lowest energy conformation. This is analogous to the well-studied axial vs. equatorial reactivity in cyclohexane systems, where equatorial substituents are generally more reactive due to lesser steric hindrance. spcmc.ac.in The rate of a reaction can be accelerated if steric strain is relieved in the transition state, a phenomenon known as steric acceleration. spcmc.ac.in

Table 3: Key Conformations of the Cycloheptane Ring

| Conformation Family | Relative Stability (unsubstituted) | Key Strain Elements |

|---|---|---|

| Twist-Chair (TC) | Most Stable | Lower torsional and angle strain. researchgate.netresearchgate.net |

| Chair (C) | Transition State | Eclipsing interactions. researchgate.net |

| Twist-Boat (TB) | Slightly less stable than TC | Some non-bonded interactions. libretexts.org |

| Boat (B) | Transition State | Eclipsing and transannular strain. researchgate.net |

Regioselectivity and Stereocontrol in Functionalization Reactions

Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org In the functionalization of the 4-ethylcycloheptane ring, both the ethyl and sulfonyl chloride groups act as directing groups, influencing where new substituents will be introduced. Stereocontrol, the ability to control the formation of a specific stereoisomer, is also paramount.

The existing stereocenters at C1 and C4, along with the conformational bias they induce, are the primary elements for stereocontrol in further reactions. For example, in an epoxidation or dihydroxylation reaction on a hypothetical unsaturated version of the ring, the reagents would likely approach from the less sterically hindered face, dictated by the pseudo-equatorial or pseudo-axial disposition of the existing substituents in the preferred twist-chair conformation. This principle is observed in the functionalization of other cyclic systems, where bulky metal-ligand complexes can exert profound directing effects, leading to excellent regio- and stereoselectivity. rsc.orgpsu.edu

The sulfonyl chloride group itself can be used to introduce functionality with stereocontrol. For instance, its reduction to a thiol, followed by further reactions, would proceed with retention of the configuration at C1. Alternatively, its displacement by a nucleophile could be used to introduce a new group, with the stereochemistry at C1 remaining unaffected. The challenge lies in controlling the regioselectivity of reactions on the cycloheptane ring itself, for example, during deprotonation and subsequent alkylation, where a mixture of constitutional isomers could be formed. wikipedia.org

Table 4: Factors Influencing Stereocontrol in Ring Functionalization

| Factor | Influence on Selectivity | Example Reaction |

|---|---|---|

| Steric Hindrance | Reagents attack from the less hindered face of the ring. | Epoxidation, Hydroboration rsc.orgpsu.edu |

| Conformational Bias | The dominant conformer presents a specific three-dimensional shape to incoming reagents. | Nucleophilic addition to a ketone. |

| Directing Groups | Existing functional groups can chelate or electronically direct incoming reagents. | Directed ortho-metalation (on an aromatic analog). |

| Chiral Catalysts/Reagents | External chiral sources can differentiate between enantiotopic faces or groups. | Asymmetric dihydroxylation. |

Computational and Theoretical Investigations of 4 Ethylcycloheptane 1 Sulfonyl Chloride

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic landscape of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to optimize the molecular geometry of complex organic compounds. For 4-Ethylcycloheptane-1-sulfonyl chloride, these calculations would reveal the preferred conformations of the cycloheptane (B1346806) ring, which is known to exist in various twist-chair and boat forms. The ethyl substituent at the 4-position and the sulfonyl chloride group at the 1-position will influence the relative energies of these conformers.

The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MESP), can also be computed. These properties are crucial for understanding intermolecular interactions and predicting sites of nucleophilic or electrophilic attack. For instance, the MESP would likely show a region of positive potential around the sulfur atom of the sulfonyl chloride group, indicating its susceptibility to nucleophilic attack.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound

| Parameter | Value |

| S-Cl Bond Length | ~2.05 Å |

| S=O Bond Length | ~1.43 Å |

| C-S Bond Length | ~1.77 Å |

| C-C-C Angle (ring) | 114-118° |

| O=S=O Angle | ~120° |

Note: These are hypothetical values based on typical bond lengths and angles for related compounds.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions. For this compound, a key reaction is the nucleophilic substitution at the sulfonyl group, which is a common pathway for the synthesis of sulfonamides. Theoretical calculations can be used to map out the potential energy surface for such reactions, identifying the transition states and intermediates.

The solvolysis of sulfonyl chlorides often proceeds through a concerted S_N2-like mechanism. Computational studies can locate the transition state for this process, providing insights into the geometry and energy of this critical point along the reaction coordinate. The analysis of the transition state structure can reveal the extent of bond formation and bond breaking at this stage of the reaction.

Prediction of Reactivity and Selectivity through Computational Modeling

Computational modeling can be used to predict the reactivity and selectivity of this compound in various chemical transformations. Reactivity indices derived from conceptual DFT, such as the Fukui function, can identify the most reactive sites within the molecule. For example, these calculations would likely confirm the sulfur atom as the primary electrophilic center.

Furthermore, computational models can be used to explore the factors that control regioselectivity and stereoselectivity in reactions involving the cycloheptane ring. The conformational flexibility of the seven-membered ring can play a significant role in determining the outcome of reactions, and computational modeling can help to rationalize and predict these effects.

Density Functional Theory (DFT) Studies on Reaction Energetics and Intermediates

DFT studies are particularly useful for calculating the energetics of reaction pathways, including the activation energies and reaction enthalpies. By comparing the energies of different possible pathways, the most favorable reaction mechanism can be determined. For the reaction of this compound with a nucleophile, DFT calculations could be used to compare the energy profiles for a stepwise mechanism involving a pentacoordinate intermediate versus a concerted S_N2 mechanism.

The structures and stabilities of any potential reaction intermediates can also be investigated using DFT. While a stable pentacoordinate intermediate is less common for sulfonyl chlorides compared to their silicon analogues, its potential existence and energy can be computationally assessed.

Table 2: Hypothetical Reaction Energetics for the Reaction of this compound with Ammonia

| Parameter | Energy (kcal/mol) |

| Activation Energy (S_N2) | 15-20 |

| Enthalpy of Reaction | -10 to -15 |

Note: These are estimated values to illustrate the type of data obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

The cycloheptane ring is known for its conformational flexibility, and molecular dynamics (MD) simulations can provide a detailed picture of its dynamic behavior. MD simulations of this compound would allow for the exploration of its conformational landscape, revealing the different accessible conformers and the energy barriers for interconversion between them. This is crucial as the reactivity of the molecule can be dependent on its conformation.

MD simulations are also invaluable for studying the effects of the solvent on the structure and reactivity of the molecule. The interactions between the solute and solvent molecules can significantly influence reaction rates and mechanisms. For instance, simulations in different solvents could be used to understand how solvent polarity and hydrogen bonding affect the solvolysis rate of the sulfonyl chloride group. The explicit inclusion of solvent molecules in the simulation provides a more realistic model of the chemical environment.

Advanced Synthetic Applications and Transformations of 4 Ethylcycloheptane 1 Sulfonyl Chloride

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

4-Ethylcycloheptane-1-sulfonyl chloride serves as a crucial building block in the assembly of intricate organic molecules. Its utility stems from the reactive sulfonyl chloride moiety, which readily participates in a variety of coupling reactions, enabling the introduction of the 4-ethylcycloheptylsulfonyl group into larger molecular frameworks. This functional group can impart specific physicochemical properties, such as lipophilicity and conformational rigidity, which are often desirable in the design of bioactive compounds and advanced materials.

The reaction of this compound with primary or secondary amines is a cornerstone of its application, leading to the formation of stable sulfonamides. molport.com This transformation is widely employed in medicinal chemistry to synthesize compounds with a broad spectrum of biological activities. The 4-ethylcycloheptyl group can explore specific binding pockets in biological targets, potentially enhancing potency and selectivity.

Furthermore, its reaction with alcohols or phenols affords the corresponding sulfonate esters. molport.com These esters are not only stable functional groups in their own right but can also serve as effective leaving groups in nucleophilic substitution reactions or as precursors for other transformations, further highlighting the versatility of this compound as a synthetic intermediate.

| Reactant Class | Product | Key Transformation | Potential Application |

| Primary/Secondary Amines | Sulfonamides | Sulfonylation | Medicinal Chemistry |

| Alcohols/Phenols | Sulfonate Esters | Esterification | Intermediate for further synthesis |

| Organometallic Reagents | Sulfones | Sulfonylation | Materials Science |

Scaffold for the Construction of Novel Carbocyclic and Heterocyclic Systems

The inherent reactivity of this compound makes it a valuable scaffold for the construction of diverse carbocyclic and heterocyclic ring systems. The sulfonyl group can act as a versatile handle to direct cyclization reactions or to be incorporated into the final ring structure.

One common strategy involves the intramolecular reaction of a suitably functionalized derivative of this compound. For instance, a molecule containing a nucleophilic group at a strategic position can undergo an intramolecular cyclization to form a heterocyclic compound where the sulfur atom is part of the newly formed ring.

Moreover, the sulfonyl group can be used to activate adjacent positions for further chemical modifications, facilitating the construction of complex ring systems. The reactions of sulfonyl chlorides with alkenes and alkynes can lead to the formation of various cyclic adducts through annulation reactions. magtech.com.cn

| Reaction Type | Resulting System | Mechanistic Pathway |

| Intramolecular Sulfonamidation | Cyclic Sulfonamides (Sultams) | Nucleophilic attack of an amine on the sulfonyl chloride |

| [2+2] Cycloaddition with Alkenes | Thietane-1,1-dioxides | Formation of a four-membered ring |

| Radical Cyclization | Fused or spirocyclic sulfonyl-containing rings | Radical-mediated ring closure |

Development of New Reagents and Catalysts Derived from this compound

Beyond its direct use in synthesis, this compound can be transformed into novel reagents and catalysts with unique properties. The large, non-polar 4-ethylcycloheptyl group can be exploited to create sterically demanding reagents or ligands for asymmetric catalysis.

For example, reduction of the sulfonyl chloride can yield the corresponding sulfinate or thiol, which can serve as ligands for transition metals. The steric bulk of the 4-ethylcycloheptyl group can create a specific chiral environment around the metal center, influencing the stereochemical outcome of catalytic reactions.

Additionally, the sulfonyl chloride can be converted into sulfonyl azides, which are useful reagents for the introduction of the sulfonylnitrene moiety in various organic transformations, including C-H amination and aziridination reactions.

| Derivative | Reagent/Catalyst Type | Potential Application |

| 4-Ethylcycloheptylthiol | Ligand for Transition Metals | Asymmetric Catalysis |

| 4-Ethylcycloheptanesulfonyl Azide | Sulfonylnitrene Precursor | C-H Functionalization |

| Chiral Amines derived from 4-Ethylcycloheptane | Organocatalysts | Enantioselective Transformations |

Functional Group Interconversions and Derivatizations for Diversification

The sulfonyl chloride group in this compound is a versatile hub for a multitude of functional group interconversions, allowing for the rapid diversification of molecular structures. This capability is essential in fields like drug discovery and materials science, where a library of related compounds is often needed for structure-activity relationship studies.

The most common derivatization is the reaction with a wide array of nucleophiles. As previously mentioned, amines and alcohols readily form sulfonamides and sulfonate esters, respectively. molport.com The reaction with carbon nucleophiles, such as Grignard reagents or organolithium compounds, leads to the formation of sulfones.

Furthermore, the chlorine atom of the sulfonyl chloride can be replaced by other halogens, such as fluorine, to produce sulfonyl fluorides, which may exhibit different reactivity and stability profiles. Reductive conditions can be employed to convert the sulfonyl chloride to a sulfinic acid or even a thiol, opening up further avenues for chemical modification.

| Reagent | Product Functional Group | Reaction Type |

| Ammonia/Amines | Sulfonamide | Nucleophilic Acyl Substitution |

| Alcohols/Phenols | Sulfonate Ester | Nucleophilic Acyl Substitution |

| Grignard Reagents | Sulfone | Nucleophilic Acyl Substitution |

| Fluorinating Agents | Sulfonyl Fluoride | Halogen Exchange |

| Reducing Agents | Sulfinic Acid/Thiol | Reduction |

Future Research Trajectories and Unexplored Avenues in 4 Ethylcycloheptane 1 Sulfonyl Chloride Chemistry

Development of More Sustainable and Green Synthetic Protocols for the Compound

Traditional methods for synthesizing sulfonyl chlorides often rely on harsh reagents and conditions that are environmentally taxing. Future research should prioritize the development of green protocols for the synthesis of 4-Ethylcycloheptane-1-sulfonyl chloride. This involves exploring milder reagents, sustainable solvents, and more efficient reaction setups.

A promising approach is the oxidative chlorination of the parent thiol, 4-ethylcycloheptanethiol. Modern green oxidants can replace traditional, more hazardous chlorinating agents. For instance, methods utilizing sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in sustainable solvents like water or ethanol present a milder and more eco-friendly alternative. rsc.orgresearchgate.net Another avenue involves the use of S-alkylisothiourea salts as odorless and stable precursors, which can be converted to the target sulfonyl chloride using N-chlorosuccinimide (NCS). organic-chemistry.org This method is operationally simple and allows for the potential recycling of the succinimide byproduct, enhancing its sustainability. organic-chemistry.org Furthermore, adapting these syntheses to continuous flow systems could offer significant advantages in safety and scalability by providing precise control over reaction parameters and minimizing the risks associated with highly exothermic reactions. rsc.org

| Parameter | Traditional Protocol (Hypothetical) | Proposed Green Protocol |

|---|---|---|

| Starting Material | 4-Ethylcycloheptanethiol | 4-Ethylcycloheptanethiol or its S-isothiourea salt |

| Reagents | Chlorine gas (Cl₂), strong acids | N-Chlorosuccinimide (NCS) or NaDCC·2H₂O |

| Solvents | Chlorinated organic solvents (e.g., CCl₄) | Water, Ethanol, Deep Eutectic Solvents rsc.org |

| Conditions | Harsh, potentially cryogenic temperatures | Mild, ambient temperature organic-chemistry.org |

| Byproducts | Corrosive acidic waste | Recyclable succinimide organic-chemistry.org |

| Safety | Use of toxic gas, runaway reaction risk | Improved safety profile, suitable for flow chemistry rsc.org |

Exploration of Novel Catalytic Systems for its Transformations (e.g., Photocatalysis)

The transformation of sulfonyl chlorides has been revolutionized by the advent of novel catalytic systems, particularly visible-light photocatalysis. acs.org This area remains completely unexplored for this compound. Research should focus on using photocatalysis to generate the 4-ethylcycloheptylsulfonyl radical, a highly reactive intermediate that can participate in a wide array of synthetic transformations not accessible through traditional ionic pathways. nih.govnih.gov

For example, under photocatalytic conditions, the S-Cl bond can be homolytically cleaved to generate the sulfonyl radical. This radical could then be used in reactions such as the sulfonylation of alkenes and alkynes, or in cascade reactions to build molecular complexity rapidly. dntb.gov.ua Catalysts such as potassium poly(heptazine imide) (K-PHI), an inexpensive and heterogeneous carbon nitride-based material, have proven effective for such transformations and could be readily applied. acs.orgnih.gov The bulky and flexible cycloheptyl ring may impart unique selectivity in these radical reactions, a hypothesis worthy of investigation.

| Reaction Type | Catalytic System | Potential Product Class | Rationale |

|---|---|---|---|

| Radical Addition to Alkenes | Visible Light Photocatalyst (e.g., K-PHI) | Alkyl Sulfones | Generation of a sulfonyl radical for C-S bond formation. nih.gov |

| Sulfonylation/Cyclization Cascade | Copper or Photoredox Catalyst | Sulfonylated Heterocycles | Tandem reaction for rapid assembly of complex structures. dntb.gov.ua |

| Reductive Desulfonylation | Photoredox Catalyst with a H-atom donor | Ethylcycloheptane | Controlled removal of the sulfonyl group to form a C-H bond. |

Deepening Understanding of Complex Reaction Mechanisms and Intermediates

The reactions of alkanesulfonyl chlorides can proceed through multiple mechanistic pathways, and the specific route taken by this compound is unknown. A key area of future study would be to elucidate these mechanisms. Given the presence of a hydrogen atom on the α-carbon (the carbon bearing the sulfonyl chloride), two competing pathways for substitution reactions are likely: a direct bimolecular nucleophilic substitution (Sₙ2) and an elimination-addition pathway. nih.govmdpi.com

The elimination-addition mechanism proceeds through a highly reactive "sulfene" intermediate. nih.gov The formation of this intermediate could be favored in the presence of a tertiary amine base. Detailed kinetic studies, isotope labeling experiments (e.g., using a deuterated precursor), and trapping of the proposed sulfene intermediate would provide critical insights. Understanding which pathway dominates under various conditions is essential for controlling reaction outcomes and preventing the formation of undesired byproducts. researchgate.net

Integration into Cascade and Multicomponent Reactions

Cascade and multicomponent reactions offer a powerful strategy for increasing synthetic efficiency by forming multiple chemical bonds in a single operation. This compound is an ideal candidate for integration into such reaction schemes due to the versatile reactivity of the sulfonyl chloride group.

Future research could focus on designing a one-pot process where the compound first reacts with a bifunctional nucleophile (e.g., an amino alcohol) to form a sulfonamide, which then undergoes a subsequent intramolecular cyclization to yield a complex heterocyclic scaffold. The sterically demanding 4-ethylcycloheptyl group could play a crucial role in directing the stereochemistry of these complex transformations.

Computational Design of Enhanced Reactivity and Selectivity Profiles

Computational chemistry provides a powerful tool for predicting and understanding chemical reactivity, which can guide experimental work. For this compound, Density Functional Theory (DFT) calculations could be employed to investigate several unexplored aspects. mdpi.com

Theoretical studies could model the transition states for both the Sₙ2 and sulfene-mediated reaction pathways, helping to predict which conditions would favor one mechanism over the other. mdpi.com Furthermore, computational analysis can predict the stability and reactivity of the various stereoisomers of the molecule. By modeling the non-covalent interactions and steric profiles of each isomer, it may be possible to predict differences in their reaction kinetics and thermodynamic stability, thus guiding the design of stereoselective syntheses and applications. nih.gov

Synthesis of Stereoisomers and Evaluation of Diastereomeric and Enantiomeric Purity and Reactivity

This compound possesses two stereocenters, at C1 and C4. This gives rise to the possibility of four distinct stereoisomers: a pair of enantiomers for the cis diastereomer and a pair of enantiomers for the trans diastereomer. libretexts.org A significant and unexplored research avenue is the stereoselective synthesis of each of these isomers and the subsequent evaluation of their individual reactivity.

The synthesis could be approached by starting with stereochemically pure precursors or by employing chiral catalysts or auxiliaries in the synthetic route. nih.gov Once isolated, the purity of each stereoisomer would need to be rigorously determined using techniques such as chiral chromatography.

Crucially, the spatial arrangement of the ethyl group relative to the sulfonyl chloride group is expected to significantly influence the molecule's reactivity. msu.edu For example, one diastereomer might exhibit faster reaction rates with a bulky nucleophile due to reduced steric hindrance compared to the other. A systematic study comparing the reaction kinetics and product profiles of the four isomers would provide deep insights into the structure-activity relationships of this system.

| Diastereomer | Enantiomer 1 (Absolute Configuration) | Enantiomer 2 (Absolute Configuration) |

|---|---|---|

| cis | (1R, 4R) | (1S, 4S) |

| trans | (1R, 4S) | (1S, 4R) |

Q & A

Q. What are the critical steps in synthesizing 4-Ethylcycloheptane-1-sulfonyl chloride, and how can purity be validated?

- Methodological Answer : Synthesis typically involves sulfonation of the cycloheptane ring followed by chlorination. Key steps include:

Sulfonation : Introduce the sulfonic acid group using concentrated sulfuric acid or sulfur trioxide under controlled temperature (0–5°C).

Chlorination : React with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) at reflux (60–80°C) to convert the sulfonic acid to sulfonyl chloride.

Purification : Recrystallization in non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

- Purity Validation :

- NMR Spectroscopy : Confirm structure via <sup>1</sup>H NMR (e.g., ethyl group protons at δ 1.2–1.4 ppm, cycloheptane protons at δ 1.5–2.2 ppm) and <sup>13</sup>C NMR (sulfonyl chloride carbon at δ 55–60 ppm) .

- Elemental Analysis : Match experimental C, H, N, S, and Cl percentages to theoretical values (e.g., C9H15ClO2S: C 47.26%, H 6.61%, Cl 15.49%) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of vapors (may cause respiratory irritation).

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite).

- Storage : Keep in a cool, dry place in sealed glass containers away from moisture and bases .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield of this compound?

- Methodological Answer : Design a factorial experiment to test variables:

| Variable | Tested Range | Optimal Condition | Impact on Yield |

|---|---|---|---|

| Temperature | 50°C vs. 80°C | 80°C | ↑ Chlorination efficiency |

| Solvent | Toluene vs. DCM | DCM | ↑ Solubility of intermediates |

| Catalyst | None vs. DMF | DMF (5 mol%) | ↑ Reaction rate |

- Analysis : Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane). Use GC-MS to quantify byproducts (e.g., ethylcycloheptane sulfonic acid) and adjust stoichiometry of SOCl₂ .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Cross-Validation : Compare <sup>1</sup>H/<sup>13</sup>C NMR, IR (S=O stretch at 1350–1370 cm⁻¹), and HRMS. For example, if NMR shows unexpected peaks, repeat under anhydrous conditions to exclude hydrolysis artifacts.

- Literature Benchmarking : Cross-reference with PubChem data (e.g., Canonical SMILES: C1CCC(CC1)S(=O)(=O)Cl.CC ).

- Computational Validation : Use DFT calculations (e.g., Gaussian 16) to predict NMR shifts and compare with experimental data .

Q. What strategies enable the use of this compound in synthesizing sulfonamide derivatives?

- Methodological Answer :

- Nucleophilic Substitution : React with amines (e.g., benzylamine) in anhydrous THF at 0°C, followed by slow warming to room temperature.

- Workup : Quench excess reagent with ice-cold water, extract with dichloromethane, and purify via flash chromatography.

- Troubleshooting : If yields are low, pre-dry amines with molecular sieves or use Schlenk techniques to exclude moisture .

Data Analysis and Reporting

Q. How should researchers document synthetic procedures for reproducibility?

- Methodological Answer :

- Detailed Experimental Section : Include exact molar ratios, solvent volumes, and temperature gradients (e.g., "added SOCl₂ dropwise over 30 min at 0°C").

- Supporting Information : Provide NMR spectra, HRMS data, and purity metrics (e.g., HPLC chromatograms with retention times).

- References : Cite analogous sulfonyl chloride syntheses (e.g., controlled copolymerization methods in ) .

Tables

Q. Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H15ClO2S | |

| Molecular Weight | 222.73 g/mol | |

| SMILES | CC1CCCC(CC1)S(=O)(=O)Cl | |

| Boiling Point | 120–125°C (dec.) |

Q. Table 2: Common Contaminants and Mitigation Strategies

| Contaminant | Source | Mitigation |

|---|---|---|

| Sulfonic Acid Byproduct | Incomplete chlorination | Extend reaction time or add excess SOCl₂ |

| Hydrolysis Products | Moisture exposure | Use anhydrous solvents and Schlenk lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.